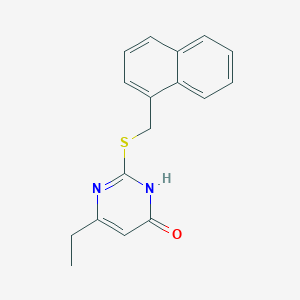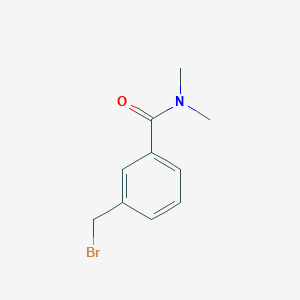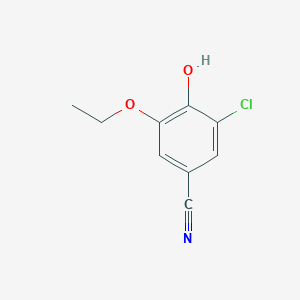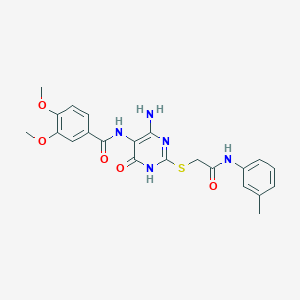
1-Benzyl-4,6-diphenylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,6-diphenylpyrimidin-2-one, also known as BDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDP exhibits a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
1-Benzyl-4,6-diphenylpyrimidin-2-one exerts its effects through multiple mechanisms, including the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also activates the p53 pathway, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4,6-diphenylpyrimidin-2-one has several advantages as a research tool, including its ability to selectively target cancer cells and its potential as a therapeutic agent. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the mechanisms of action of this compound are not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4,6-diphenylpyrimidin-2-one. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-Benzyl-4,6-diphenylpyrimidin-2-one can be achieved through various methods, including the reaction of benzylideneacetophenones with urea or thiourea in the presence of a catalyst. Another method involves the reaction of benzylamine with chalcones followed by cyclization with urea or thiourea. The yield and purity of this compound can be improved through the use of different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
1-Benzyl-4,6-diphenylpyrimidin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. Additionally, this compound has been investigated for its anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
IUPAC Name |
1-benzyl-4,6-diphenylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23-24-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)25(23)17-18-10-4-1-5-11-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGYNDCXCLLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)



![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)


![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)
![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)


![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)